![molecular formula C18H20Cl3N5O2 B2713201 [(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride CAS No. 2418596-76-4](/img/structure/B2713201.png)
[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride is a useful research compound. Its molecular formula is C18H20Cl3N5O2 and its molecular weight is 444.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Potential
Researchers have developed novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities due to their significant biological potency. One study elaborates on the synthesis of such compounds, which were then evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The study highlighted that one of the compounds exhibited the highest potency, showcasing the therapeutic potential of these derivatives. Additionally, these compounds demonstrated considerable in vitro antibacterial and antifungal activities, hinting at their broad-spectrum antimicrobial potential. The molecular docking studies further supported their potential use in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antimicrobial and Anticancer Agents
Another significant area of application is the development of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluated for their antimicrobial and anticancer activity. This research indicated that some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, alongside exhibiting good to excellent antimicrobial activity. These findings suggest the compound's derivatives as promising candidates for antimicrobial and anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant Activity
Research into the synthesis of new 3-aminopyrroles and their derivatives has uncovered their potential anticonvulsant activity. A series of these compounds were synthesized and evaluated in various test models, where several showed considerable activity with a remarkable lack of neurotoxicity. One compound, in particular, was identified as highly protective in the maximal electroshock seizure (MES) test in rats, providing a basis for further exploration of these derivatives as anticonvulsant agents (Unverferth et al., 1998).
Molecular Docking and Structure-Activity Relationships
The molecular interaction studies of certain antagonists with receptors, utilizing the AM1 molecular orbital method, have provided insights into the conformational analysis and energetic stability of various conformers. This research contributes to understanding the structure-activity relationships and developing unified pharmacophore models for CB1 receptor ligands, aiding in the design of receptor-specific drugs (Shim et al., 2002).
Properties
IUPAC Name |
[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2.2ClH/c1-23-8-12(7-21-23)14-9-24(10-15(14)20)18(25)16-6-17(26-22-16)11-2-4-13(19)5-3-11;;/h2-8,14-15H,9-10,20H2,1H3;2*1H/t14-,15+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGNNKJVLSWFJ-FZMMWMHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2N)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

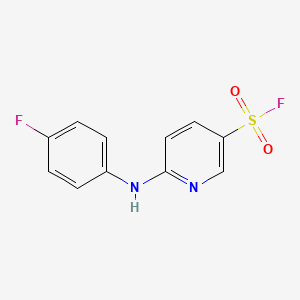
![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)
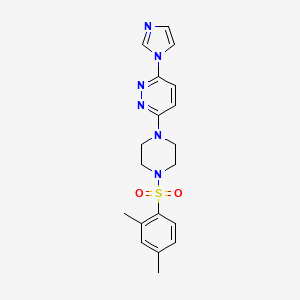

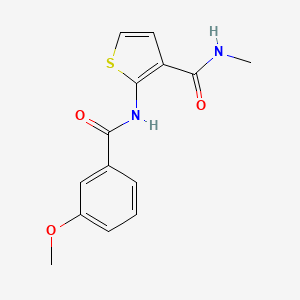
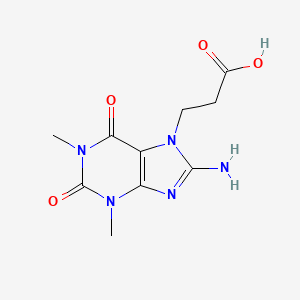

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)
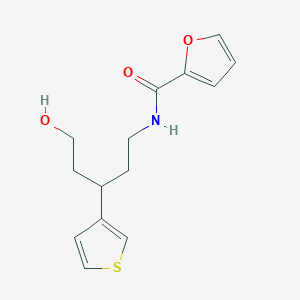
![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2713137.png)

